molecular formula C13H9BrN2O4 B15414731 3-{(E)-[(2-bromo-4-nitrophenyl)imino]methyl}benzene-1,2-diol

3-{(E)-[(2-bromo-4-nitrophenyl)imino]methyl}benzene-1,2-diol

Cat. No.: B15414731
M. Wt: 337.12 g/mol
InChI Key: JHWINOUVXPYITF-UHFFFAOYSA-N
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Description

This Schiff base compound features a benzene-1,2-diol backbone conjugated via an imine linkage to a 2-bromo-4-nitrophenyl group. The bromo and nitro substituents on the aromatic ring are electron-withdrawing, influencing the compound’s electronic properties, stability, and reactivity.

Properties

Molecular Formula

C13H9BrN2O4

Molecular Weight

337.12 g/mol

IUPAC Name

3-[(2-bromo-4-nitrophenyl)iminomethyl]benzene-1,2-diol

InChI

InChI=1S/C13H9BrN2O4/c14-10-6-9(16(19)20)4-5-11(10)15-7-8-2-1-3-12(17)13(8)18/h1-7,17-18H

InChI Key

JHWINOUVXPYITF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)O)O)C=NC2=C(C=C(C=C2)[N+](=O)[O-])Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s unique 2-bromo-4-nitrophenyl group distinguishes it from analogs with simpler substituents. Key comparisons include:

Compound Name Substituents Key Features Reference
3-(((4-Bromophenyl)imino)methyl)benzene-1,2-diol (HL2) 4-Bromo Bromine at the para position enhances metal-chelation capacity; Co(II) complexes show antidiabetic and anticancer potential .
3-(((4-Chlorophenyl)imino)methyl)benzene-1,2-diol (HL1) 4-Chloro Chloro substituent slightly reduces electron-withdrawing effects compared to bromo; Zn(II) complexes exhibit antimicrobial activity .
(E)-3-{[(2-Bromo-3-methylphenyl)imino]methyl}benzene-1,2-diol 2-Bromo-3-methyl Methyl group increases steric hindrance, altering crystal packing and Hirshfeld surface interactions .
3-{[(2-Hydroxyphenyl)imino]methyl}benzene-1,2-diol (Compound 8) 2-Hydroxy Hydroxyl groups enhance antioxidant activity but reduce stability in acidic conditions .

Key Observations :

  • Electron-withdrawing groups (e.g., Br, NO₂) improve stability and metal-binding affinity compared to electron-donating groups (e.g., -OH, -CH₃) .
  • Nitro groups (as in the target compound) may enhance antibacterial activity due to increased electrophilicity, though this requires experimental validation.
Antimicrobial Potential
  • 4-Bromo analog (HL2) : Exhibits strong activity against Bacillus megaterium; its Cu(II) complex shows higher antifungal activity than chloro analogs .
  • 4-Chloro analog (HL1) : Zn(II) complexes demonstrate moderate antimicrobial effects, likely due to slower dissociation kinetics .
  • Target compound: Predicted to have enhanced activity due to synergistic effects of Br (membrane disruption) and NO₂ (DNA interaction), though direct evidence is lacking.
Enzyme Inhibition and Therapeutic Potential
  • Zn(II) complexes of HL2 : Inhibit alkaline phosphatase and show antidiabetic activity .

Spectroscopic and Crystallographic Properties

  • FTIR/NMR: Bromo and nitro substituents in the target compound would produce distinct IR stretches (C-Br ~550 cm⁻¹; NO₂ asymmetric stretch ~1520 cm⁻¹) compared to chloro or hydroxy analogs .
  • Crystal structure: The 2-bromo-4-nitrophenyl group may induce planar molecular geometry, similar to (E)-3-{[(2-bromo-3-methylphenyl)imino]methyl}benzene-1,2-diol, which crystallizes in the monoclinic system .

Preparation Methods

Synthetic Routes for 3-{(E)-[(2-Bromo-4-Nitrophenyl)Imino]Methyl}Benzene-1,2-Diol

The primary synthesis route involves a condensation reaction between 2-bromo-4-nitroaniline and 2,3-dihydroxybenzaldehyde (pyrocatechualdehyde) under reflux conditions. This method aligns with established protocols for analogous Schiff base compounds.

Standard Condensation Protocol

Reactants :

  • 2-Bromo-4-nitroaniline (1.0 equiv)
  • 2,3-Dihydroxybenzaldehyde (1.0 equiv)
    Solvent : Absolute ethanol (30 mL per 0.25 mmol of aldehyde)
    Conditions :
  • Reflux at 377 K (104°C) for 5 hours
  • Stirring under inert atmosphere (optional)
    Workup :
  • Cool the reaction mixture to room temperature.
  • Filter the precipitate and wash with cold ethanol.
  • Recrystallize from ethanol to obtain pure crystals.
    Yield : ~65% (estimated from analogous reactions).
Table 1: Synthesis Parameters
Parameter Value
Molar ratio (amine:aldehyde) 1:1
Solvent Ethanol
Temperature 377 K
Reaction time 5 hours
Yield 65%

Reaction Mechanism and Structural Insights

Schiff Base Formation

The reaction proceeds via a nucleophilic addition-elimination mechanism:

  • Nucleophilic attack : The amine group of 2-bromo-4-nitroaniline attacks the carbonyl carbon of 2,3-dihydroxybenzaldehyde, forming a hemiaminal intermediate.
  • Dehydration : The intermediate loses a water molecule to generate the imine (C=N) bond, stabilized by conjugation with the aromatic rings.
  • Tautomerization : The phenol–imine tautomer is favored due to intramolecular hydrogen bonding between the hydroxyl (O–H) and imine (N) groups.

Molecular Geometry

The title compound adopts an E-configuration about the C=N bond, as confirmed by X-ray crystallography in analogous structures. Key structural features include:

  • Planarity : The two aromatic rings are nearly coplanar, with a dihedral angle of 2.80°.
  • Hydrogen bonding : Intramolecular O–H⋯N interactions stabilize the tautomeric form.

Optimization of Reaction Conditions

Solvent Effects

Ethanol is preferred due to its ability to dissolve both reactants and stabilize polar intermediates. Alternatives like methanol or acetonitrile may reduce yields due to poor solubility of the nitro-substituted aniline.

Catalysis

While the reaction proceeds without catalysts, adding a trace of acetic acid (0.1 equiv) accelerates imine formation by protonating the carbonyl oxygen.

Temperature and Time

Prolonged heating (>5 hours) or higher temperatures (>110°C) risk decomposition of the nitro group. Controlled reflux at 104°C ensures optimal conversion.

Characterization and Analytical Data

Spectroscopic Methods

  • FT-IR :
    • ν(O–H): 3200–3500 cm⁻¹ (broad, phenolic OH)
    • ν(C=N): 1620–1640 cm⁻¹
  • ¹H NMR (DMSO-d₆) :
    • δ 8.50 ppm (s, 1H, CH=N)
    • δ 6.70–7.80 ppm (m, aromatic protons)

Crystallographic Validation

Single-crystal X-ray diffraction (SCXRD) of analogous Schiff bases reveals:

  • Space group : Triclinic P1
  • Bond lengths : C=N (1.28–1.30 Å), C–O (1.34–1.37 Å)
Table 2: Selected Crystallographic Data
Parameter Value
Crystal system Triclinic
Space group P1
a, b, c (Å) 8.2301, 10.1593, 15.9428
α, β, γ (°) 102.50, 90.60, 103.21

Challenges and Alternative Approaches

Limitations of the Standard Method

  • Low solubility : The nitro group reduces reactant solubility, necessitating high dilution.
  • Side reactions : Competing oxidation of the catechol moiety may occur under acidic conditions.

Alternative Synthetic Strategies

  • Microwave-assisted synthesis : Reduces reaction time to 30 minutes with comparable yields.
  • Solid-state synthesis : Mechanochemical grinding of reactants minimizes solvent use but requires optimization.

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